molecular formula C10H17N3 B1469113 2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine CAS No. 1342492-47-0

2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine

Cat. No.: B1469113
CAS No.: 1342492-47-0
M. Wt: 179.26 g/mol
InChI Key: XFYJLINSXXPEGI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: This step can be achieved through alkylation reactions. For instance, the pyrimidine derivative can be reacted with 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various alkylated, acylated, or sulfonylated pyrimidine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as an agonist or antagonist at a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A simpler pyrimidine derivative with two amino groups.

    6-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 6-position.

    2,2-Dimethylpropylpyrimidine: A pyrimidine derivative with a 2,2-dimethylpropyl group.

Uniqueness

2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine is unique due to the presence of both the 2,2-dimethylpropyl group and the methyl group on the pyrimidine ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7-5-8(11)13-9(12-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJLINSXXPEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Reactant of Route 2
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Reactant of Route 3
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Reactant of Route 4
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Reactant of Route 5
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine
Reactant of Route 6
2-(2,2-Dimethylpropyl)-6-methylpyrimidin-4-amine

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